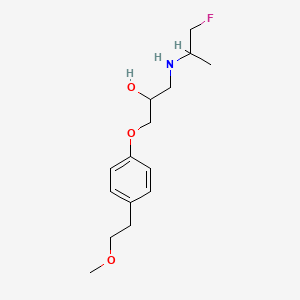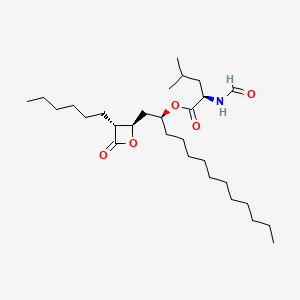
Tetrahydro 11-Deoxycorticosterone 21-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrahydro 11-Deoxycorticosterone 21-: is a biochemical compound with the molecular formula C27H42O9 and a molecular weight of 510.62 g/mol . It is a derivative of 11-deoxycorticosterone, a steroid hormone produced by the adrenal gland. This compound is primarily used in proteomics research and is not intended for diagnostic or therapeutic use .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tetrahydro 11-Deoxycorticosterone 21- involves the glucuronidation of 11-deoxycorticosterone. This process typically requires the use of glucuronic acid derivatives and specific catalysts to facilitate the reaction. The reaction conditions often include controlled temperature and pH to ensure the successful attachment of the glucuronic acid moiety to the steroid backbone .
Industrial Production Methods: Industrial production of Tetrahydro 11-Deoxycorticosterone 21- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. Quality control measures are implemented to ensure consistency and compliance with research standards .
Analyse Des Réactions Chimiques
Types of Reactions: Tetrahydro 11-Deoxycorticosterone 21- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups on the steroid backbone.
Substitution: The glucuronic acid moiety can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may require catalysts like palladium on carbon or specific acids and bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Applications De Recherche Scientifique
Chemistry: In chemistry, Tetrahydro 11-Deoxycorticosterone 21- is used as a reference standard for analytical methods, including mass spectrometry and chromatography .
Biology: In biological research, this compound is utilized to study steroid metabolism and the role of glucuronidation in steroid hormone regulation .
Medicine: Although not intended for therapeutic use, Tetrahydro 11-Deoxycorticosterone 21- is valuable in medical research for understanding the pharmacokinetics and pharmacodynamics of steroid hormones .
Industry: In the industrial sector, this compound is used in the development of biochemical assays and diagnostic tools for research purposes .
Mécanisme D'action
Tetrahydro 11-Deoxycorticosterone 21- exerts its effects through the process of glucuronidation, a biochemical pathway that attaches glucuronic acid to various substrates. This modification enhances the solubility and excretion of steroid hormones. The molecular targets include enzymes involved in glucuronidation, such as UDP-glucuronosyltransferases . The pathways involved are crucial for the metabolism and clearance of steroid hormones from the body .
Comparaison Avec Des Composés Similaires
11-Deoxycorticosterone: A precursor to corticosterone and aldosterone, involved in mineralocorticoid activity.
Tetrahydro 11-Deoxycorticosterone 3Alpha-Beta-D-Glucuronide: Another glucuronide derivative with similar biochemical properties.
Uniqueness: Tetrahydro 11-Deoxycorticosterone 21- is unique due to its specific glucuronidation at the 21-position, which influences its solubility and metabolic pathways. This distinct modification makes it a valuable tool for studying steroid hormone metabolism and glucuronidation processes .
Propriétés
IUPAC Name |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-[(3R,5R,8R,9S,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]oxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H42O9/c1-26-9-7-14(28)11-13(26)3-4-15-16-5-6-18(27(16,2)10-8-17(15)26)19(29)12-35-25-22(32)20(30)21(31)23(36-25)24(33)34/h13-18,20-23,25,28,30-32H,3-12H2,1-2H3,(H,33,34)/t13-,14-,15+,16+,17+,18-,20+,21+,22-,23+,25-,26+,27+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSKNTGPRELRWGP-RVBRMEHISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4C(=O)COC5C(C(C(C(O5)C(=O)O)O)O)O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4C(=O)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H42O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00858447 |
Source


|
| Record name | (3alpha,5beta)-3-Hydroxy-20-oxopregnan-21-yl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00858447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56162-37-9 |
Source


|
| Record name | (3alpha,5beta)-3-Hydroxy-20-oxopregnan-21-yl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00858447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(6R,7R)-Benzhydryl 3-hydroxy-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B586622.png)


![N-[2-(Dichloroacetyl)phenyl]-4-methoxybenzamide](/img/structure/B586627.png)



